1-[3-(Aminomethyl)azepan-1-yl]propan-1-one
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Overview
Description
1-[3-(Aminomethyl)azepan-1-yl]propan-1-one is an organic compound with the molecular formula C₁₀H₂₀N₂O It features a seven-membered azepane ring with an aminomethyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Aminomethyl)azepan-1-yl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-(aminomethyl)azepane with propanone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)azepan-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)azepan-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The propanone moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
3-(Azepan-1-yl)propan-1-amine: Similar structure but lacks the ketone group.
3-Amino-1-(azepan-1-yl)propan-1-one: Similar structure with slight variations in functional groups.
Uniqueness: 1-[3-(Aminomethyl)azepan-1-yl]propan-1-one is unique due to its combination of an azepane ring, aminomethyl group, and propanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[3-(aminomethyl)azepan-1-yl]propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-6-4-3-5-9(7-11)8-12/h9H,2-8,11H2,1H3 |
InChI Key |
OSYIUJIBADKEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCCC(C1)CN |
Origin of Product |
United States |
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